

Discovery and history of Eptapirone (F-11,440)

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Compound of Interest		
Compound Name:	Eptapirone	
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An In-Depth Technical Guide to the Discovery and History of **Eptapirone** (F-11,440)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptapirone (F-11,440) is a potent and highly selective full agonist of the serotonin 5-HT1A receptor, belonging to the azapirone chemical class. Developed by Pierre Fabre, its creation was driven by the hypothesis that maximizing intrinsic activity at the 5-HT1A receptor could unlock superior therapeutic benefits for anxiety and depression compared to existing partial agonists.[1] Preclinical studies demonstrated marked anxiolytic and antidepressant-like effects, often exceeding those of reference compounds.[2] Early human trials confirmed its pharmacological activity and established a preliminary safety profile.[1] Despite promising initial data, the clinical development of **Eptapirone** was discontinued after Phase I trials.[3] This guide provides a comprehensive technical overview of its discovery, pharmacological profile, experimental evaluation, and developmental history.

Discovery and Developmental Rationale

The development of **Eptapirone** emerged from a specific therapeutic hypothesis aimed at improving upon first-generation 5-HT1A receptor agonists like buspirone and ipsapirone.[1] These earlier agents, while effective to a degree, are partial agonists with relatively modest intrinsic activity. Researchers postulated that the full therapeutic potential of 5-HT1A receptor agonism could only be realized with compounds possessing high intrinsic activity, similar to the endogenous ligand, serotonin.



Eptapirone was synthesized as part of a research program to create potent, selective, and high-efficacy 5-HT1A receptor agonists. The goal was to develop a compound that could produce more robust anxiolytic and antidepressant effects, and potentially a faster onset of action, by more strongly engaging the receptor and its downstream signaling pathways.

Developer: Pierre Fabre Chemical Class: Azapirone Highest Development Phase: Phase I (Discontinued) Therapeutic Areas: Anxiety and Major Depressive Disorder

Pharmacological Profile

Eptapirone is characterized by its high affinity, selectivity, and efficacy at the 5-HT1A receptor.

Pharmacodynamics: Receptor Binding and Functional Activity

Eptapirone binds with high affinity to the 5-HT1A receptor and shows marked selectivity over other monoaminergic receptors, thereby reducing the likelihood of off-target effects. Functionally, it acts as a full agonist, demonstrating an intrinsic activity comparable to that of serotonin itself.



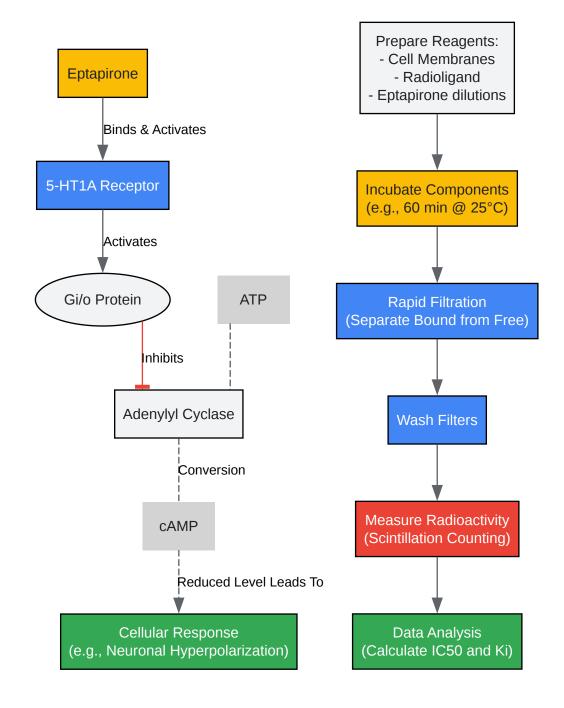
Parameter	Receptor	Value	Reference Compound	Value
Binding Affinity (pKi)	5-HT1A	8.33	Buspirone	7.50
Flesinoxan	8.91			
Binding Affinity (Ki, nM)	5-HT1A	4.8	-	-
Dopamine D2	1,770	-	-	
α1-Adrenergic	691.8	-	-	_
Histamine H1	<10,000	-	-	_
Intrinsic Activity	5-HT1A	1.0 (relative to 5- HT)	Buspirone	0.49
Ipsapirone	0.46			
Flesinoxan	0.93			
cAMP Inhibition (pEC50)	5-HT1A	6.8	-	-

Table 1: Summary of **Eptapirone**'s In Vitro Pharmacological Data.

Mechanism of Action

Eptapirone exerts its effects by binding to and activating 5-HT1A receptors. These are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein, Gi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade is believed to mediate the therapeutic effects of 5-HT1A agonists.





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